molecular formula C8H8N2O B1304758 (2-Phenylhydrazinylidene)acetaldehyde CAS No. 20672-18-8

(2-Phenylhydrazinylidene)acetaldehyde

Cat. No. B1304758
CAS RN: 20672-18-8
M. Wt: 148.16 g/mol
InChI Key: YJOTYSZYWLJWBH-UHFFFAOYSA-N
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Description

(2-Phenylhydrazinylidene)acetaldehyde (2-PHAL) is an organic compound with a wide range of uses, both in the laboratory and in industrial settings. It is a colorless, volatile liquid with a characteristic odor. The compound is formed by the reaction of phenylhydrazine and acetaldehyde in an aqueous solution. It is commonly used as an intermediate in the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, it is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a preservative in food and beverages.

Scientific research applications

Acetaldehyde in Winemaking

Acetaldehyde plays a significant role in winemaking, affecting the sensory and color qualities of wines. It is the major carbonyl compound formed during winemaking and is involved in the binding of sulfur dioxide (SO2), a wine preservative. The degradation of acetaldehyde and SO2-bound acetaldehyde by malolactic lactic acid bacteria in white wine has been studied, highlighting its impact on wine stabilization and quality (Osborne, Dubé Morneau, & Mira de Orduña, 2006).

Alcoholic Fermentation

Acetaldehyde is the terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae, influencing ethanol production yields and product stabilization. A study investigated the effect of various enological parameters on acetaldehyde kinetics during alcoholic fermentations, providing insights into its control for optimized ethanol production (Jackowetz, Dierschke, & M. D. Orduña, 2011).

Chemical Equilibria in Acetaldehyde-Water Mixtures

Understanding the chemical equilibria in mixtures of acetaldehyde and water through quantitative NMR spectroscopy offers potential applications in the chemical industry for the manipulation and utilization of acetaldehyde in various synthetic processes (Scheithauer et al., 2015).

Catalytic Deprotection of Acetals

Research on the catalytic deprotection of acetals in basic solutions using self-assembled supramolecular "nanozymes" can be relevant for synthetic chemistry, offering methodologies for the protection and deprotection of carbonyl compounds in a controlled manner (Pluth, Bergman, & Raymond, 2007).

Oxidation of Acetaldehyde

The complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation presents an environmental application for the removal of acetaldehyde from the atmosphere, highlighting its potential in air purification and pollution control (Arai et al., 2008).

properties

IUPAC Name

2-(phenylhydrazinylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOTYSZYWLJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379017
Record name (2-Phenylhydrazinylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylhydrazinylidene)acetaldehyde

CAS RN

20672-18-8
Record name (2-Phenylhydrazinylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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